molecular formula C14H16BrNO3 B1308823 2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 92296-02-1

2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione

Cat. No. B1308823
CAS RN: 92296-02-1
M. Wt: 326.19 g/mol
InChI Key: AQZRBRIWMJSLLW-UHFFFAOYSA-N
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Description

2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione is a chemical compound with the molecular formula C14H16BrNO3 . It has an average mass of 326.186 Da and a monoisotopic mass of 325.031342 Da . This compound is also known by other names such as 2-[(6-Bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione, 2-[(6-Bromhexyl)oxy]-1H-isoindol-1,3(2H)-dion, and 2-[(6-Bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione .


Molecular Structure Analysis

The molecular structure of 2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione consists of a bromohexyl group attached to an isoindole-1,3-dione group via an oxygen atom . The bromohexyl group is a six-carbon alkyl chain with a bromine atom attached, while the isoindole-1,3-dione group is a heterocyclic compound containing nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione include a boiling point of 125 °C at 0.1 mmHg and a density of 1.209 g/mL at 25 °C .

Scientific Research Applications

Enzyme Inhibition

The derivatives of 2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione have been studied for their enzyme inhibitory properties. For instance, some derivatives exhibit enhanced inhibitory potency and selectivity for human leukocyte elastase (HLE), a key enzyme in inflammatory processes. The most potent inhibitor in this series was found to be 6-amino-2-[(methylsulfonyl)oxy]-1H-isoindole-1,3(2H)-dione10 with a significant inhibitory constant (Kerrigan & Shirley, 1996).

Antimicrobial Screening

Novel compounds derived from 2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione, such as 2-{[(4-chlorophenyl)diazenyl]oxy}-1H-isoindole-1,3-(2H)-dione, have been synthesized and screened for antimicrobial activities. These compounds have potential to be used as chemotherapeutic agents due to their antimicrobial properties (Jain, Nagda, & Talesara, 2006).

Synthetic Chemistry and Functionalization

Studies have explored the functionalization of derivatives of 2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione. For example, the reaction of certain isoindole-1,3-diones with bromine and other agents has led to the formation of products with pseudo-allylic halogenation. These reactions are significant for the development of new synthetic pathways in organic chemistry (Khusnitdinov, Sultanov, & Gataullin, 2019).

Anticancer Activity

Isoindole-1,3(2H)-dione derivatives, related to 2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione, have been studied for their anticancer activities. The effects of different substituents on these compounds have been found to significantly influence their cytotoxic effects against various cancer cell lines, highlighting their potential in cancer therapeutics (Tan et al., 2020).

properties

IUPAC Name

2-(6-bromohexoxy)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3/c15-9-5-1-2-6-10-19-16-13(17)11-7-3-4-8-12(11)14(16)18/h3-4,7-8H,1-2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZRBRIWMJSLLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395921
Record name STK370782
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione

CAS RN

92296-02-1
Record name STK370782
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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